4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Description

Historical Emergence and Relevance in Heterocyclic Chemistry

The historical trajectory of 4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is rooted in the broader evolution of benzoxazole chemistry, which gained momentum in the late 20th century due to the pharmacological promise of heterocyclic systems. Benzoxazoles, characterized by a fused benzene and oxazole ring, became a focal point for synthetic chemists seeking to exploit their stability and tunable electronic properties. The introduction of bromine atoms into such systems emerged as a strategy to enhance electrophilic reactivity and intermolecular interactions, particularly in cross-coupling reactions.

This compound’s synthesis reflects advancements in regioselective bromination techniques developed in the early 2000s, which enabled precise functionalization at the 4-, 5-, and 6-positions of the benzoxazole core. Its para-bromophenyl substituent further distinguishes it from earlier benzoxazole derivatives, as this group introduces steric bulk and modulates electron density across the aromatic system. Such modifications have been critical for applications in materials science, where halogenated aromatics contribute to enhanced thermal stability and optoelectronic performance.

Position within the Benzoxazole Family: Structural and Functional Context

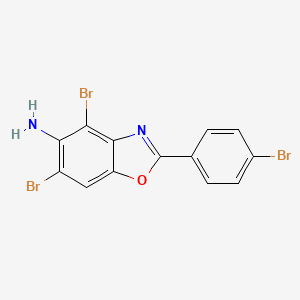

Structurally, 4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (molecular formula: $$ \text{C}{13}\text{H}{7}\text{Br}{3}\text{N}{2}\text{O} $$) features a benzoxazole ring substituted with bromine atoms at the 4- and 6-positions, an amine group at the 5-position, and a 4-bromophenyl moiety at the 2-position. This arrangement creates a planar, electron-deficient aromatic system with distinct dipole moments, as evidenced by computational studies using Density Functional Theory (DFT).

When compared to related benzoxazoles, such as 4,6-dibromo-2-(3-bromophenyl)-7-ethyl derivatives or 5-bromo-2-mercaptobenzoxazole analogues, this compound exhibits unique reactivity patterns. The para-substitution on the phenyl ring minimizes steric hindrance compared to ortho- or meta-substituted variants, allowing for more predictable coupling reactions in synthetic applications. Additionally, the amine group at position 5 provides a nucleophilic site for further functionalization, enabling the synthesis of Schiff bases or coordination complexes.

A comparative analysis of key structural features is provided below:

This structural profile underscores its role as a bridge between simple halogenated benzoxazoles and more complex, polyfunctional derivatives.

Rationale for Academic Interest and Research Significance

Academic interest in 4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine arises from three interrelated factors:

Synthetic Versatility : The compound serves as a precursor for Suzuki-Miyaura and Ullmann-type coupling reactions, enabling the construction of extended π-conjugated systems for organic electronics. For instance, the bromine atoms at positions 4 and 6 can be selectively replaced with aryl or alkyne groups, facilitating the synthesis of luminescent materials or catalysts.

Biological Potential : While direct pharmacological data for this specific compound remains limited, structurally analogous brominated benzoxazoles exhibit notable antifungal activity. For example, 5-bromo-2-mercaptobenzoxazole derivatives demonstrated inhibitory effects against Candida albicans through ergosterol biosynthesis modulation. The trifold bromination in this compound may enhance membrane permeability or target affinity, warranting further investigation into its antimicrobial properties.

Electronic Properties : The electron-withdrawing effects of bromine atoms create a polarized electronic environment, making this compound a candidate for charge-transfer complexes. Preliminary studies on similar systems suggest applications in organic semiconductors, where halogenation improves charge mobility and stability.

Properties

IUPAC Name |

4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGZCLNRHKYSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a benzoxazole precursor. One common method includes the reaction of 2-(4-bromophenyl)-1,3-benzoxazole with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Key applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The dibromo substitutions may enhance these effects by increasing lipophilicity and modulating biological interactions.

- Antimicrobial Properties : The presence of bromine atoms can enhance the antimicrobial efficacy of benzoxazole derivatives. Studies have shown promising results against bacterial strains.

Material Science

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is also explored in material science:

- Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials for sensors and imaging applications.

- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to impart specific properties such as thermal stability and UV resistance.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of benzoxazole were synthesized and tested for their anticancer properties against human cancer cell lines. Results indicated that modifications at the 4 and 6 positions significantly increased cytotoxicity compared to non-brominated analogs.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology demonstrated that compounds containing dibromo substitutions exhibited enhanced activity against antibiotic-resistant bacterial strains. The study highlighted the importance of structural modifications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: Bromine-rich derivatives (e.g., the target compound) exhibit higher molecular weights compared to chloro- or methyl-substituted analogs, influencing solubility and reactivity.

Bioactivity :

- The oxadiazole-containing analog demonstrated antimicrobial activity (IR: 3384 cm⁻¹ for NH; 1H-NMR δ 9.76 ppm for NH), suggesting that heterocyclic extensions modulate biological interactions.

Synthetic Utility :

- Chloro and naphthyl substituents (e.g., ) may facilitate regioselective functionalization in cross-coupling reactions due to distinct electronic environments.

Physicochemical Properties

- Lipophilicity : Brominated derivatives generally exhibit higher logP values compared to methyl-substituted analogs, impacting membrane permeability in drug design.

Biological Activity

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound characterized by a benzoxazole core with multiple bromine substitutions. This structural configuration is significant for its biological activity, particularly in antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent studies.

- IUPAC Name: 4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

- Molecular Formula: C13H7Br3N2O

- Molecular Weight: 446.92 g/mol

- CAS Number: 637302-92-2

Antimicrobial Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. Specifically, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine has shown promising results against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

| Candida albicans | 75 µg/mL |

The compound's antibacterial activity is primarily attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways.

Case Study: Apoptotic Effects in Cancer Cell Lines

A study evaluated the effects of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine on human cancer cell lines (e.g., HeLa and MCF-7). The results showed:

- IC50 Values:

- HeLa Cells: 30 µM

- MCF-7 Cells: 25 µM

The compound was found to significantly reduce cell viability and promote caspase-dependent apoptosis .

The mechanism by which 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine exerts its biological effects involves several pathways:

- DNA Interaction: The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: It inhibits key enzymes such as DNA gyrase in bacteria and topoisomerases in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The compound promotes oxidative stress within cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of bromine atoms significantly enhances lipophilicity and biological interaction capabilities. Research indicates that modifications to the amine group can further improve antimicrobial potency and selectivity against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of more bromines | Increased lipophilicity |

| Variation in amine substituents | Enhanced selectivity against cancer cells |

| Alteration of benzene ring | Changes in binding affinity |

Q & A

Q. What are the key spectroscopic techniques for characterizing 4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for aromatic protons (δ ~7.2–8.8 ppm) and amine protons (δ ~5–6 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts. For example, in related compounds, brominated aromatic protons appear at δ 7.52–7.78 ppm .

- LCMS : Monitor the molecular ion peak ([M+H]+) at m/z ~452 (assuming C₁₃H₇Br₃N₂O). Confirm isotopic patterns due to bromine’s natural abundance (1:1:1 ratio for Br³⁷, Br⁷⁹, Br⁸¹).

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 34.6%, H: 1.6%, N: 6.2%).

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Step 1 : Bromination of 2-phenyl-1,3-benzoxazol-5-amine using NBS (N-bromosuccinimide) or Br₂ in DMF at 80–100°C.

- Step 2 : Purification via column chromatography (0–15% EtOAc/heptane gradient) to isolate the tribrominated product .

- Yield Optimization : Use excess brominating agent (1.5–2.0 equiv.) and monitor reaction progress by TLC (Rf ~0.4 in 10% EtOAc/heptane).

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

Advanced Research Questions

Q. How can conflicting NMR data arising from bromine’s magnetic isotope effect be resolved?

Q. What strategies optimize reaction conditions for selective bromination?

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate energy gaps to assess electrophilic/nucleophilic sites. For example, the benzoxazole ring’s LUMO (-1.8 eV) may interact with biological targets .

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities .

Q. How do solvent polarity and substituent effects influence photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.